1,8-Diazaspiro[5.5]undecan-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,8-diazaspiro[5.5]undecan-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-9(5-3-6-10-8)4-1-2-7-11-9/h11H,1-7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPCXXOYSPTDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,8 Diazaspiro 5.5 Undecan 7 One and Analogous Frameworks
Strategies for the Construction of Spiro[5.5]undecane Systems
The construction of the spiro[5.5]undecane skeleton, a privileged structure in numerous natural products, can be achieved through various synthetic routes. These methods often involve the creation of a quaternary spirocenter, which presents a significant synthetic challenge.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic and spirocyclic compounds. This approach involves the formation of a ring by the reaction of two functional groups within the same molecule.
Imine Salt Generation and Subsequent Cyclization
A key strategy for the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives involves the generation of imine salts from functionalized α-amino nitriles. researchgate.net In this method, a suitable organometallic reagent is added to the nitrile group, which is then followed by an in situ intramolecular nucleophilic alkylation to form the spirocyclic system. researchgate.net This approach has been successfully applied to the synthesis of aza analogs of perhydrohistrionicotoxin. researchgate.net
Reductive-Cyclization Procedures for Spiro-Compounds
Reductive cyclization offers a convergent and effective pathway to spirocycles. nih.gov This method has been particularly useful in the synthesis of spirocyclic amines, which are common in alkaloid structures. acs.org The process often involves the reduction of a nitrile to an alkyllithium reagent, which then undergoes cyclization onto an electrophile within the same molecule. acs.org This technique has been shown to be highly stereoselective in many cases. nih.govacs.org For instance, a reductive decyanation approach was successfully used to synthesize the core of spirofungin B. nih.gov The stereoselectivity in these reactions is often high, leading to the formation of specific stereoisomers. acs.org
A study on N-Boc α-aminonitriles in reductive cyclization reactions revealed that the stereochemistry is determined during the cyclization step, with similar intrinsic rates for both SE2 retention and SE2 inversion pathways. acs.org This often results in the formation of the thermodynamically more stable product. acs.org
Alkylation-Cyclization Strategies
The alkylation-cyclization approach is another versatile method for constructing spiro[5.5]undecane systems. This strategy typically involves the double alkylation of a suitable starting material, followed by a cyclization step. For example, a method for synthesizing spiro[5.5]undecane-1,7-diones starts with the double alkylation of a malonic ester. acs.orgnih.govnsc.ru This is followed by conversion to the corresponding malonic acid and then an electrophilic spirocyclization promoted by phosphorus pentoxide. acs.orgnih.govnsc.ru This method has been used to create spiro-linked conjugated cores fused with various aromatic systems. acs.orgnih.govnsc.ru
In another example, an alkylation-cyclization procedure starting from a 2-cyano-6-phenyloxazolopiperidine (B14121631) derivative has been used to prepare disubstituted 1,8-diazaspiro[5.5]undecane derivatives. researchgate.net
Bromine-Mediated 5-endo Cyclization Mechanisms
While less common for the direct synthesis of spiro[5.5]undecanes, bromine-mediated cyclization is a known method for constructing heterocyclic rings. For instance, the synthesis of a 1,8-diazaspiro[4.5]decane scaffold was achieved through a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions. nih.gov This specific type of cyclization, while not directly forming a spiro[5.5]undecane, highlights the potential of halogen-mediated cyclizations in the synthesis of spirocyclic systems containing nitrogen. It's important to note that 5-exo cyclizations are generally kinetically favored over 6-endo cyclizations. rsc.org However, catalyst control can sometimes be used to achieve the less favored 6-endo cyclization. rsc.org
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs have been developed for the synthesis of various diazaspiro[5.5]undecane derivatives.
One such approach involves the one-pot reaction of aromatic aldehydes, urea (B33335), and 2,2-disubstituted-1,3-dioxane-4,6-diones under solvent-free and catalyst-free conditions to produce diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives. sioc-journal.cn Another example is the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by triethylamine (B128534). rsc.org Lewis acid-catalyzed three-component reactions of isatin (B1672199) and two 1,3-dicarbonyl compounds have also been reported to yield spirooxindole derivatives. nih.gov
The following table provides examples of different multicomponent reactions used to synthesize spiro[5.5]undecane systems and their derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Spiro[5.5]undecane Derivative |
| Aromatic Aldehydes | Urea | 2,2-butylidene-1,3-dioxane-4,6-dione | Solvent-free, Catalyst-free | Diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione sioc-journal.cn |
| Barbituric Acid | Aromatic Aldehydes | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Et3N | Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate rsc.org |
| Isatin | 1,3-Dicarbonyl Compound 1 | 1,3-Dicarbonyl Compound 2 | Lewis Acid | Spirooxindole pyranochromenedione nih.gov |
Three-Component One-Pot Reaction Schemes
Three-component one-pot reactions represent a highly efficient and atom-economical approach for the synthesis of diazaspiro[5.5]undecane derivatives. These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound or its equivalent, and a nitrogen-containing species like urea or thiourea.
One notable example is the synthesis of 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. researchgate.net This is achieved by reacting diarylideneacetones with barbituric acid in refluxing aqueous ethanol (B145695), a process that proceeds without the need for a catalyst. researchgate.net Similarly, reacting diarylideneacetones with 2-thiobarbituric acid under the same conditions yields the corresponding 3-thioxo derivatives. researchgate.net Another variation involves the reaction of aromatic aldehydes, thiourea, and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) in the presence of molecular iodine under solvent-free conditions to produce 3,3-dimethyl-diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]-undecane-1,5-dione-9-thione derivatives. sioc-journal.cn
Solvent-free and catalyst-free conditions have also been successfully employed. For instance, the three-component reaction of aromatic aldehydes with urea and 2,2-butylidene-1,3-dioxane-4,6-dione or 2,2-pentylidene-1,3-dioxane-4,6-dione furnishes diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives in moderate yields. sioc-journal.cn Furthermore, the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes has been accomplished through a one-pot, multi-component reaction of barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by triethylamine (Et₃N). rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| Diarylideneacetones | Barbituric acid | - | Refluxing aq. ethanol | 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones |
| Diarylideneacetones | 2-Thiobarbituric acid | - | Refluxing aq. ethanol | 7,11-Diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones |
| Aromatic aldehydes | Thiourea | 2,2-Dimethyl-1,3-dioxane-4,6-dione | Molecular iodine, solvent-free | 3,3-Dimethyl-diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]-undecane-1,5-dione-9-thione derivatives |
| Aromatic aldehydes | Urea | 2,2-Butylidene-1,3-dioxane-4,6-dione | Solvent-free, catalyst-free | Diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives |
| Barbituric acid | Aromatic aldehydes | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Et₃N | Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives |
Cascade [5+1] Double Michael Addition Reactions in Spiroheterocycle Synthesis
Cascade reactions, particularly those involving a [5+1] double Michael addition, provide a powerful and regioselective route to spiroheterocycles. This strategy has been effectively used to synthesize fluorinated 2,4-diazaspiro[5.5]undecane derivatives. nih.govmdpi.comsigmaaldrich.com
In a typical reaction, a nucleophilic component like N,N'-dimethylbarbituric acid reacts with a bielectrophilic 1,5-diaryl-1,4-pentadien-3-one. The reaction proceeds via a cascade [5+1] double Michael addition, where the nucleophile attacks the electrophilic centers of the dienone. This method has been used to prepare compounds such as 7,11-bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone and 2,4-dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone in excellent yields. mdpi.comsigmaaldrich.com The use of diethylamine (B46881) (NHEt₂) as a base in a solvent like dichloromethane (B109758) (DCM) facilitates this transformation. mdpi.com This methodology is highly regioselective, yielding a single isomer despite the potential for the formation of multiple products. mdpi.com
Organocatalytic cascade double Michael additions have also been developed, expanding the scope and allowing for enantioselective synthesis of complex spiroheterocycles. oaepublish.com
| Nucleophile | Electrophile | Base/Solvent | Product | Yield |
| N,N'-Dimethylbarbituric acid | 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one | NHEt₂ / DCM | 7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | Excellent |
| N,N'-Dimethylbarbituric acid | 1,5-Bis(4-(trifluoromethyl)phenyl)-1,4-pentadien-3-one | NHEt₂ / DCM | 2,4-Dimethyl-7,11-bis(4-(trifluoromethyl)phenyl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone | Excellent |
Ring-Rearrangement Metathesis (RRM) as a Cyclization Tool
Ring-rearrangement metathesis (RRM) is a powerful strategy for constructing complex cyclic and spirocyclic systems. beilstein-journals.org This tandem process, involving ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM), allows for the transformation of readily available starting materials into intricate molecular architectures that are otherwise difficult to access. beilstein-journals.org The release of ring strain is a primary driving force for these reactions. beilstein-journals.org
While direct application to 1,8-diazaspiro[5.5]undecan-7-one is not extensively documented in the provided search results, the utility of RRM has been demonstrated in the synthesis of analogous azaspirocyclic systems. For example, RRM of 1-substituted 7-azanorbornenes has been employed as a route to 1-azaspiro[4.5]decane systems. nih.gov This approach highlights the potential of RRM for creating spirocyclic frameworks containing nitrogen.
The process often utilizes strained bicyclic systems, such as norbornene derivatives, which undergo ROM in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst), followed by RCM to form the desired spirocyclic product. beilstein-journals.orgnih.gov The stereochemistry of the final product is often transferred from the substrate. beilstein-journals.org Computational studies have shown that the reaction pathways in RRM can be subject to either kinetic or thermodynamic control, which can influence product distribution and diastereoselectivity. nih.gov The diastereoselective RRM of cyclopentene (B43876) derivatives has also been reported to create cyclohexene (B86901) derivatives with contiguous stereogenic centers, one of which is an all-carbon quaternary center, showcasing the method's efficacy in complex stereocontrolled synthesis. rsc.org
Catalytic Systems in Diazaspiro[5.5]undecan-7-one Synthesis
The synthesis of this compound and its analogs is often facilitated by various catalytic systems that enhance reaction rates, yields, and selectivity.
Brønsted Acid Catalysis in Heterocycle Formation
Brønsted acids are effective catalysts for various organic transformations, including the formation of heterocyclic compounds. frontiersin.orgnih.gov Their role often involves the activation of substrates through protonation. In the context of spiroheterocycle synthesis, a Brønsted acidic ionic liquid has been successfully used to catalyze the synthesis of diazaspiro[5.5]undecanones that are substituted with a diterpenoid moiety. researchgate.net
A plausible mechanism for Brønsted acid-catalyzed cyclization involves the protonation of a carbonyl or diazo group, generating a reactive intermediate. frontiersin.org This intermediate then undergoes an intramolecular nucleophilic attack to form the cyclic structure. For example, the intramolecular cyclization of N-Cbz-protected diazoketones, catalyzed by silica-supported perchloric acid (HClO₄), proceeds through the protonation of the diazo compound, followed by intramolecular attack from the carbamate's carboxyl group to form 1,3-oxazinane-2,5-diones. frontiersin.org This demonstrates a green and metal-free approach to heterocycle synthesis. frontiersin.org Chiral Brønsted acids have also been employed in asymmetric dearomatization reactions to synthesize complex fused polycyclic enones and indolines with high stereoselectivity. nih.gov
Lewis Acid Catalysis in Spirocyclic Compound Synthesis
Lewis acids are versatile catalysts for carbon-carbon and carbon-nitrogen bond formation and are widely used in the synthesis of spirocyclic compounds. banglajol.infonih.gov They function by activating substrates, often carbonyl compounds, towards nucleophilic attack.
In the synthesis of spiro[5.5]undecane systems, Lewis acids promote the initial Michael addition and subsequent cyclization. banglajol.info For instance, the one-pot synthesis of 7,11-diaryl-spiro[5.5]undecane-1,5,9-triones from dimedone and diarylideneacetones is efficiently catalyzed by Lewis acids. banglajol.info The Lewis acid facilitates the conversion of dimedone to its enol form, which then undergoes a Michael addition with the diarylideneacetone. banglajol.info
Various Lewis acids, including bismuth(III) salts, have been shown to be effective. nih.gov A one-pot domino reaction to construct novel spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives from ethyl (Z)-3-amino-3-phenylacrylates and 2-amino-N-alkyl/arylbenzamides is catalyzed by a Lewis acid, showcasing its utility in creating complex spiro-fused heterocycles. nih.gov Bimetallic relay catalysis, combining a gold(I) Lewis acid with another σ-metal Lewis acid like Yb(III), has been used to synthesize diverse nitrogen-containing spiro heterocycles from alkynyl alcohols or amides and aziridines. acs.org
| Reaction Type | Reactants | Lewis Acid Catalyst | Product |
| Spiroannulation | Dimedone, Diaryl-ideneacetones | General Lewis Acid | 7,11-Diaryl-spiro[5.5]undecane-1,5,9-triones |
| Domino Reaction | Ethyl (Z)-3-amino-3-phenylacrylates, 2-Amino-N-alkyl/arylbenzamides | Bismuth(III) salts | Spiro[pyrrole-3,2′-quinazoline] carboxylates |
| Cascade Reaction | Alkynyl alcohols/amides, Aziridines | Au(I) / Yb(III) | Nitrogen-containing spiro heterocycles |
| [3+2] Cyclization | Iodonium ylides, Azadienes | General Lewis Acid | Spiro[benzofuran-2,2′-furan]-3-ones |
Application of Ionic Liquids as Catalysts
Ionic liquids (ILs) are increasingly utilized as catalysts and reaction media in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity. mdpi.com They can function as Brønsted or Lewis acids, or as supports for catalytic species.
In the synthesis of diazaspiro[5.5]undecanones, a Brønsted acidic ionic liquid has been employed as a catalyst for preparing derivatives bearing a diterpenoid substituent. researchgate.net This highlights the potential of ILs to promote complex cyclization reactions. The use of supported ionic liquid phase catalysts (SILPC) and solid catalysts with ionic liquids (SCILL) are strategies to heterogenize the catalyst, simplifying product isolation and catalyst recycling. mdpi.com For example, an imidazolium-based poly(ionic liquid) has been developed as a robust, recyclable heterogeneous catalyst for various substitution reactions. researchgate.net While the direct application of a wide range of ionic liquids specifically for this compound synthesis is an area for further exploration, their proven efficacy in related heterocyclic syntheses suggests significant potential.
Organocatalytic Approaches in Spiroheterocycle Synthesis, including Michael-Michael Cascade Reactions
Organocatalysis has emerged as a powerful tool for the construction of complex cyclic molecules, offering a convenient method for building structures with multiple stereocenters in a highly stereoselective manner. dntb.gov.ua Cascade reactions, particularly those involving sequential Michael additions, are especially effective in generating spiroheterocyclic systems.
A notable strategy involves a [5+1] double Michael addition cascade cyclization. In one such approach, diarylideneacetones react with N,N-dimethyl barbituric acid in the presence of a secondary amine catalyst like diethylamine at ambient temperature. researchgate.net This method efficiently produces 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in excellent yields, reaching up to 98%. researchgate.net X-ray crystallographic analysis of the products reveals that the cyclohexanone (B45756) ring of the spirocycle typically adopts a stable chair conformation. researchgate.net The crystal packing is influenced by intermolecular hydrogen bonding and C-H···π interactions. researchgate.net
This cascade process can also be facilitated by microwave irradiation, which significantly shortens reaction times while maintaining high yields. arkat-usa.org The use of organocatalysts like diphenyl prolinol silyl (B83357) ethers has also proven effective in other Michael-Michael cascade reactions, demonstrating the versatility of this approach in generating highly substituted carbocycles and heterocycles. nih.gov Furthermore, analogous aza-Michael-Michael cascade reactions have been successfully employed to construct spirooxindole tetrahydroquinolines, showcasing the broader applicability of this strategy in synthesizing diverse spiro compounds. rsc.org
Palladium-Catalyzed Hydrogenolysis Processes
Palladium-catalyzed reactions, particularly hydrogenolysis, are crucial steps in several synthetic routes toward 1,8-diazaspiro[5.5]undecane derivatives. Palladium on activated carbon (Pd/C) is the most frequently used catalyst for these transformations, valued for its efficiency in cleaving N-benzyl protecting groups or reducing double bonds. researchgate.net
In a bidirectional synthetic approach starting from (L)- or (D)-aspartic acid, a key step involves the double hydrogenation of a dienone intermediate over palladium on carbon. imperial.ac.uk This is followed by an acid-catalyzed deprotection and spirocyclization to yield the desired 1,7-diazaspiro[5.5]undecane derivative. imperial.ac.uk The optimization of Pd/C catalysts, by selecting specific carbon types and controlling palladium metal dispersion, has led to formulations with superior activity in N-hydrogenolysis reactions. researchgate.net
Beyond hydrogenation, palladium catalysis is also employed for C-N bond formation. For instance, the synthesis of N-aryl diazaspirocyclic compounds can involve a palladium-catalyzed arylation step, where a diazaspiro[4.4]nonane core is coupled with an aryl halide like 3-bromopyridine. google.com
Sustainable and Efficient Synthetic Routes
The demand for greener chemical processes has driven the development of sustainable methods for synthesizing diazaspiro[5.5]undecane structures, focusing on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions represent a significant step towards green synthesis. A three-component, one-pot reaction between aromatic aldehydes, urea, and derivatives of 1,3-dioxane-4,6-dione (B14002328) has been developed to produce diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives under solvent-free conditions. sioc-journal.cnresearchgate.net These reactions, often conducted by heating the mixture at temperatures around 80°C, proceed efficiently without any solvent, which can sometimes hinder the reaction and lower the yield. researchgate.net
The use of recyclable catalysts, such as the protic ionic liquid 1-methylimidazolium (B8483265) trifluoroacetate (B77799) ([Hmim][TFA]), has also been explored in solvent-free syntheses. clockss.org This ionic liquid acts as both a solvent and a catalyst and can be reused multiple times with only a slight decrease in product yield, enhancing the sustainability of the process. clockss.org
Catalyst-Free Methodologies
Eliminating the need for a catalyst simplifies purification, reduces costs, and removes potential sources of metal contamination in the final product. An efficient one-pot synthesis of diphenyl-2,4-dioxa-8,10-diazaspiro-[5.5]undecane-1,5,9-trione derivatives has been achieved through a three-component reaction under both solvent-free and catalyst-free conditions. sioc-journal.cnresearchgate.net This method provides moderate to good yields (49% to 63%) and is noted for its mild conditions and lack of solvent pollution. sioc-journal.cnresearchgate.net
Another approach utilizes aqueous ethanol as a green solvent system for a three-component reaction between barbituric acids, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone. acs.org This method proceeds at room temperature without a catalyst, offering high atom economy and excellent yields while avoiding toxic organic solvents and the need for chromatographic purification. acs.org
Microwave-Assisted Organic Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reactions and improving yields. dergipark.org.trresearchgate.net The synthesis of 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives via a [5+1] double Michael addition cascade is significantly enhanced by microwave irradiation. arkat-usa.org This method drastically reduces reaction times from several hours under conventional heating to just 15-20 minutes, while providing high yields of 78-92%. arkat-usa.orgdergipark.org.tr
The efficiency of MAOS is demonstrated in the reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one to form 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. dergipark.org.trdergipark.org.tr The microwave-assisted process is complete in minutes, compared to 2-3 hours required at room temperature, highlighting its potential for the rapid and efficient synthesis of complex organic molecules. dergipark.org.trdergipark.org.tr
| Spiro-Compound Class | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Conventional (Room Temp) | 2-3 hours | Not specified | dergipark.org.trdergipark.org.tr |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Microwave-Assisted | 15-20 minutes | High | dergipark.org.tr |
| 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives | Conventional | Longer | Lower | arkat-usa.org |
| 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives | Microwave-Assisted | Short | 78-92% | arkat-usa.org |
Stereoselective and Asymmetric Synthesis of 1,8-Diazaspiro[5.5]undecane Derivatives
The synthesis of specific stereoisomers of diazaspiro[5.5]undecane derivatives is critical for their application in medicinal chemistry, where biological activity is often dependent on the precise three-dimensional arrangement of the molecule. Asymmetric catalysis and the use of chiral starting materials are primary strategies for achieving stereocontrol. acs.org
Highly efficient asymmetric syntheses of the 1,8-diazaspiro[5.5]undecane system have been developed starting from the chiral building block 2-cyano-6-phenyloxazolopiperidine. researchgate.netacs.org One route involves a reductive-cyclization procedure to prepare unsubstituted and monosubstituted spiro compounds, while an alkylation-cyclization sequence leads to disubstituted derivatives. researchgate.net
Another powerful approach is the bidirectional synthesis of enantiomerically pure spirodiamines. imperial.ac.uk Starting from either (L)- or (D)-aspartic acid, a sequence involving a Horner-Wadsworth-Emmons olefination, hydrogenation, and selective acid-catalyzed spirocyclization yields the corresponding enantiomer of di-t-butyl 1,7-diazaspiro[5.5]undecane-2,8-dicarboxylate. imperial.ac.uk A key finding in this work is that the stereochemistry of the newly formed spirocyclic center is controlled by the absolute stereochemistry of the substituents on the rings, leading to the formation of only a single diastereoisomer. imperial.ac.uk
Base-promoted [5+1] double Michael addition reactions have also been shown to proceed with stereoselectivity, yielding diazaspiro[5.5]undecane derivatives where the cyclohexanone unit preferentially adopts a chair conformation. researchgate.net These methods highlight the progress in creating stereochemically defined spirocyclic scaffolds for various applications.
| Starting Material | Key Strategy | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| (L)- or (D)-Aspartic Acid | Bidirectional Horner-Wadsworth-Emmons, Hydrogenation, Spirocyclization | (2S,6S,8S)- or (2R,6R,8R)-di-t-butyl 1,7-diazaspiro[5.5]undecane-2,8-dicarboxylate | Formation of a single diastereoisomer; stereochemistry of spiro center is controlled | imperial.ac.uk |
| 2-Cyano-6-phenyloxazolopiperidine | Reductive-cyclization or Alkylation-cyclization from a chiral building block | 1,8-Diazaspiro[5.5]undecane derivatives | Asymmetric synthesis yielding chiral, non-racemic products | researchgate.netacs.org |
| Diarylideneacetones and N,N-dimethyl barbituric acid | Base-promoted [5+1] double Michael addition | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones | Cyclohexanone unit prefers a chair conformation | researchgate.net |
Reactivity and Transformation Pathways of 1,8 Diazaspiro 5.5 Undecan 7 One and Its Derivatives
Mechanistic Investigations of Spirocycle Formation and Reactivity
The formation of the 1,8-diazaspiro[5.5]undecane core and its subsequent reactions are governed by fundamental principles of organic chemistry, including multicomponent condensations, nucleophilic additions, and the dynamic interplay of iminium and enamine intermediates.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures like 1,8-diazaspiro[5.5]undecan-7-one from simple starting materials in a single step. researchgate.net These reactions are highly valued in synthetic chemistry for their ability to rapidly generate molecular diversity. nih.gov The synthesis of spiro piperidine (B6355638) derivatives, a core component of the target molecule, has been effectively achieved through one-pot, three-component reactions. researchgate.net
A plausible mechanism for the formation of a this compound derivative via a multicomponent condensation could involve the reaction of a cyclic ketone, an amine, and a β-dicarbonyl compound. The reaction likely proceeds through a series of cascade reactions initiated by the formation of an enamine from the cyclic ketone and the amine. This is followed by a Michael addition to the β-dicarbonyl compound and subsequent intramolecular cyclization and dehydration to yield the spirocyclic scaffold. The use of microwave irradiation has been shown to accelerate such MCRs for the synthesis of spiro heterocycles. rsc.orgrsc.org
Table 1: Key Features of Multicomponent Reactions in Spirocycle Synthesis
| Feature | Description |
| Convergence | Multiple starting materials combine in a single reaction vessel. |
| Atom Economy | High incorporation of atoms from reactants into the final product. |
| Efficiency | Reduced number of synthetic steps, saving time and resources. |
| Complexity | Rapid generation of complex and diverse molecular scaffolds. |
The carbonyl group at the 7-position of this compound is a key site for nucleophilic addition reactions. The reactivity of this carbonyl is influenced by both steric and electronic factors inherent to the spirocyclic system. The rigid spirocyclic framework can impose steric hindrance, potentially affecting the trajectory of nucleophilic attack. Electronically, the nitrogen atoms in the rings can influence the electrophilicity of the carbonyl carbon.
Nucleophilic addition to the carbonyl can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. The stereochemistry of the nucleophilic addition is a critical aspect, as the spirocyclic nature of the molecule can lead to diastereoselective transformations. For instance, the addition of organometallic reagents or hydrides to the carbonyl group would be expected to proceed with a degree of facial selectivity dictated by the conformation of the two piperidine rings.
Iminium ions and enamines are key reactive intermediates in the synthesis and reactivity of this compound and its derivatives. researchgate.net Imines can be formed from the condensation of an amine with a ketone, and these can exist in equilibrium with their enamine tautomers. mdpi.com This tautomerism is a crucial aspect of their reactivity.
In the context of the synthesis of the diazaspiro ring system, an iminium ion can be generated in situ, which then acts as an electrophile for an intramolecular cyclization reaction. The formation of the iminium ion is often a critical step, and its ease of formation can depend on the reaction conditions and the structure of the precursor. researchgate.net A side reaction that can occur is the deprotonation of the iminium ion to form an enamine, which can lead to different reaction pathways. mdpi.com
The equilibrium between the iminium ion and the enamine can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. Understanding and controlling this equilibrium is essential for directing the outcome of synthetic transformations involving these intermediates.
Molecular Rearrangement Phenomena
The structural framework of this compound and its derivatives can be susceptible to molecular rearrangements, particularly when functionalized at the nitrogen atoms or under the influence of basic conditions.
While specific studies on the intramolecular rearrangements of acyl-1,8-diazaspiro[5.5]undecane analogs are not extensively documented in the reviewed literature, the general principles of acyl group migration are well-established in other nitrogen-containing heterocyclic systems. Acyl migration typically proceeds through a base-catalyzed mechanism involving the deprotonation of a nucleophilic atom, followed by an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. bohrium.comresearchgate.netnih.govnih.gov
In a hypothetical N-acyl-1,8-diazaspiro[5.5]undecan-7-one, an intramolecular acyl transfer could potentially occur between the two nitrogen atoms. The feasibility of such a rearrangement would depend on several factors, including the nature of the acyl group, the stereochemical relationship between the nitrogen atoms, and the reaction conditions. Steric hindrance and the electronic properties of the acyl group would play a significant role in the rate of migration. nih.gov Larger acyl groups tend to migrate more slowly. nih.gov The mechanism would likely involve a tetrahedral intermediate formed by the nucleophilic attack of one nitrogen atom on the carbonyl of the acyl group attached to the other nitrogen.
It is important to note that this is a speculative pathway based on known acyl migration mechanisms in other molecular systems, and further experimental or computational studies would be necessary to confirm its occurrence in acyl-diazaspiro[5.5]undecane analogs.
Under strong basic conditions, derivatives of diazaspiro[5.5]undecanone can undergo isomerization and subsequent bond cleavage. A notable example is the base-promoted rearrangement of 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione, which isomerizes to a 1-hydroxy-1-methyl-3-thioxo-2,4-diazaspiro[5.5]undecan-7-one intermediate. mdpi.com This spiro intermediate then undergoes a C1-C6 bond cleavage. mdpi.com
This transformation highlights the reactivity of the spirocyclic core under basic conditions. The isomerization is driven by the formation of a more stable intermediate, and the subsequent bond cleavage is facilitated by the stereoelectronic arrangement of the bonds in the spirocyclic system. The reaction of the starting quinazolin-2-thione with sodium hydride (NaH) in an aprotic solvent leads to a rapid cascade transformation, first to the diazaspiro intermediate and then to the final bond-cleaved product, N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea. mdpi.com
Table 2: Base-Promoted Rearrangement and Bond Cleavage of a Diazaspiro[5.5]undecanone Precursor mdpi.com
| Reactant | Base/Solvent | Product of Isomerization and Cleavage | Yield |
| 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione | NaH / THF | N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea | 79% |
| 4a-acetyl-8a-hydroxydecahydroquinazoline-2-thione | DBU / MeCN | N-acetyl-N'-[(2-oxocyclohexyl)methyl]thiourea | 56% |
This reactivity demonstrates a potential degradation pathway for certain derivatives of the this compound ring system under strongly basic conditions.
Functional Group Interconversions and Derivatization Strategies of this compound and its Derivatives
The strategic manipulation of functional groups on the this compound scaffold is pivotal for the development of novel derivatives with tailored properties. This section explores key transformations, including selective deprotection, N-alkylation, and the influence of substituents on these reactions.
Chemoselective and Selective Deprotection Methods
The differential protection of the two nitrogen atoms in the 1,8-diazaspiro[5.5]undecane framework is a common strategy in the synthesis of asymmetrically functionalized derivatives. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for the amine functionalities. While direct mono-carbamoylation of symmetrical spirodiamines can be inefficient, the selective deprotection of a bis-Boc protected derivative offers a reliable route to the mono-protected intermediate researchgate.net.
A general and efficient method for the selective mono-Boc protection of diamines involves the use of a proton source, such as trimethylsilyl (B98337) chloride (Me₃SiCl) or thionyl chloride (SOCl₂), to form the mono-hydrochloride salt of the diamine in situ. This is followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This "one-pot" procedure has been successfully applied to a range of diamines.
For instance, the reaction of a diamine with one equivalent of Me₃SiCl in anhydrous methanol (B129727) at 0°C leads to the formation of a white precipitate of the mono-hydrochloride salt. Subsequent treatment with Boc₂O at room temperature, followed by a basic workup, yields the mono-Boc protected diamine. This methodology has proven effective for various diamines, suggesting its potential applicability to bis-Boc protected this compound.
Another approach involves the sequential addition of one mole of hydrochloric acid followed by one mole of Boc₂O. This procedure has been shown to be highly efficient for the mono-Boc protection of both symmetrical and unsymmetrical diamines, often without the need for chromatographic purification.
Furthermore, thermal deprotection of N-Boc protected amines in continuous flow has emerged as a method for selective deprotection. By controlling the temperature, sequential deprotection of different N-Boc groups within the same molecule has been demonstrated, with aryl N-Boc groups being more labile than alkyl N-Boc groups nih.gov. This technique could potentially be adapted for the selective deprotection of a bis-Boc protected this compound.
Table 1: General Conditions for Selective Mono-Boc Protection of Diamines
| Method | Reagents | Solvent | Temperature (°C) | General Observations |
|---|---|---|---|---|
| In situ HCl generation | Diamine, Me₃SiCl, Boc₂O, NaOH | Methanol, Water, Dichloromethane (B109758) | 0 to Room Temp. | Formation of mono-hydrochloride salt as a precipitate. |
| Stepwise Acidification | Diamine, HCl, Boc₂O, NaOH | Methanol | 0 to Room Temp. | High efficiency and good yields without chromatography. |
N-Alkylation and N-Methylation Studies on Diazaspiro[5.5]undecane Scaffolds
The N-alkylation and N-methylation of the 1,8-diazaspiro[5.5]undecane core are critical for introducing structural diversity and modulating the physicochemical and pharmacological properties of the resulting derivatives. Studies on related diazaspirocyclic systems provide valuable insights into the regioselectivity and reaction conditions for these transformations.
In the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a key step involves the N-alkylation of a mono-Boc protected spirodiamine intermediate acs.org. Following Boc-deprotection, the resulting free amine is subjected to N-alkylation. This suggests a common synthetic route where one nitrogen is first protected, the second is functionalized, and then the protecting group is removed for further modification or to yield the final product.
Methods have also been developed for the selective access to mono-N-methyl isomers of the related 2,7-diazaspiro[4.5]decane scaffold researchgate.net. This indicates that regioselective N-methylation of unsymmetrically substituted diazaspiro[5.5]undecane derivatives is feasible.
The choice of base and solvent can significantly influence the regioselectivity of N-alkylation. For instance, in the alkylation of N(7)-unsubstituted 1,3-diazaoxindoles, the use of a strong base like butyllithium (B86547) can favor alkylation at a carbon center, while the use of sodium hydroxide (B78521) in DMF leads to N-alkylation mdpi.com. When multiple nitrogen atoms are available for alkylation, the reaction conditions can be tuned to achieve the desired outcome. For example, using a higher excess of the alkylating agent and a base like sodium hydroxide can lead to dialkylation.
The synthesis of N-methyl derivatives often involves a multi-step process, including the formation of an imine, reduction to a secondary amine, followed by N-methylation mdpi.com. The final N-methylation step can be achieved using various reagents, with the choice depending on the substrate and desired reaction conditions.
Table 2: Representative N-Alkylation Conditions for a Related Spirocyclic System
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| Mono-Boc-1-oxa-4,9-diazaspiro[5.5]undecane | Various alkylating agents | K₂CO₃, NaI | Acetonitrile | 80 | N-alkylated product |
Influence of Substituent Groups on Reaction Rates and Product Yields
The electronic and steric properties of substituent groups on the 1,8-diazaspiro[5.5]undecane-7-one ring can exert a significant influence on the rates of reaction and the yields of the resulting products. While specific kinetic studies on this particular scaffold are not extensively documented, structure-activity relationship (SAR) studies on related diazaspiro[5.5]undecane isomers provide valuable insights that can be extrapolated to reactivity.
In a study of 1,9-diazaspiro[5.5]undecan-2-one derivatives, it was found that the nature of the substituent at the N-1 and N-9 positions had a profound effect on the biological activity nih.gov. For instance, decreasing the bulk of a substituent at one of the nitrogen atoms led to a decrease in inhibitory activity, while increasing the bulkiness improved it, albeit with potential negative effects on other properties like metabolic stability nih.gov. These observations suggest that the steric hindrance around the nitrogen atoms can influence their accessibility to reagents, thereby affecting reaction rates.
Similarly, the electronic nature of substituents on an aryl group attached to the diazaspirocyclic core can impact reactivity. In a study of 3,9-diazaspiro[5.5]undecane analogs, the introduction of both electron-donating and electron-withdrawing groups on a phenyl ring attached to the scaffold was explored. It was observed that polar and electron-donating substituents in the meta- or para-positions could lead to improved binding affinity, while electron-withdrawing groups did not offer any advantage. While binding affinity is not a direct measure of reaction rate, it is related to the electronic environment of the molecule, which in turn influences its reactivity.
For N-alkylation reactions, the presence of electron-withdrawing groups on the diazaspiro[5.5]undecane-7-one skeleton would be expected to decrease the nucleophilicity of the nitrogen atoms, thereby slowing down the rate of alkylation. Conversely, electron-donating groups would be expected to increase the nucleophilicity and accelerate the reaction.
The regioselectivity of reactions can also be influenced by substituents. In the case of unsymmetrically substituted this compound derivatives, the electronic and steric environment of each nitrogen atom will be different, leading to preferential reaction at one site over the other. For example, a bulky substituent near one nitrogen atom may sterically hinder its approach by a reagent, favoring reaction at the less hindered nitrogen.
Table 3: Qualitative Influence of Substituent Types on N-Alkylation Reactivity
| Substituent Type | Position on Scaffold | Expected Effect on Nucleophilicity of Nitrogen | Expected Effect on N-Alkylation Rate |
|---|---|---|---|
| Electron-donating group (e.g., -CH₃, -OCH₃) | Adjacent to a nitrogen atom | Increase | Increase |
| Electron-withdrawing group (e.g., -NO₂, -CF₃) | Adjacent to a nitrogen atom | Decrease | Decrease |
| Bulky group (e.g., -C(CH₃)₃) | Adjacent to a nitrogen atom | No direct electronic effect | Decrease (due to steric hindrance) |
Derivatives, Analogs, and Structural Modifications of 1,8 Diazaspiro 5.5 Undecan 7 One
Structurally Related Spiro[5.5]undecane Frameworks
The core structure of 1,8-diazaspiro[5.5]undecane can be systematically altered by replacing one or more of the carbon or nitrogen atoms with other heteroatoms, leading to structurally related frameworks such as oxa-, dioxa-, and triaza-spiro[5.5]undecanes.
The introduction of oxygen atoms into the diazaspiro[5.5]undecane skeleton creates oxa- and dioxa- derivatives with distinct chemical characteristics. A notable example is the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, which has been utilized in the development of dual-target ligands. For instance, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and identified as potent dual ligands for the sigma-1 (σ1) receptor and the μ-opioid receptor (MOR). nih.govacs.org The synthesis of these compounds involves a versatile approach that allows for exploration of different positions of the central scaffold. nih.gov
Another strategy involves using the 1-oxa-4,9-diazaspiro[5.5]undecane moiety to increase the rigidity of molecules. scienceopen.com This approach was used to modify the structure of quisinostat, where replacing a 4-aminomethylpiperidine with the 1-oxa-4,9-diazaspiro[5.5]undecane moiety resulted in derivatives with a slightly decreased antimalarial activity but significantly lower cytotoxicity. scienceopen.com The synthesis of these derivatives began with a nucleophilic aromatic substitution reaction between ethyl 2-chloropyrimidine-5-carboxylate and tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. scienceopen.com
Dioxa-diazaspiro[5.5]undecane frameworks have also been synthesized. For example, 3-(fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one is a known compound within this class. uni.lu Additionally, 1,5-dioxaspiro[5.5]undecane-2,4-dione has been used as a starting material to prepare novel O, N-containing spiro compounds. researchgate.net The parent heterocycle, 1,7-dioxaspiro[5.5]undecane, is a known ketal that has been reported in nature. nih.gov
| Compound Class | Base Scaffold | Key Features |
| Oxa-Diazaspiro[5.5]undecane | 1-Oxa-4,9-diazaspiro[5.5]undecane | Used to create dual-target ligands and increase molecular rigidity. nih.govscienceopen.com |
| Dioxa-Diazaspiro[5.5]undecane | 4,8-Dioxa-1,10-diazaspiro[5.5]undecan-9-one | Represents a class of dioxa-containing spirocycles. uni.lu |
| Dioxaspiro[5.5]undecane | 1,5-Dioxaspiro[5.5]undecane-2,4-dione | A building block for more complex spiro compounds. researchgate.net |
| Dioxaspiro[5.5]undecane | 1,7-Dioxaspiro[5.5]undecane | A naturally occurring ketal. nih.gov |
The incorporation of a third nitrogen atom into the spiro[5.5]undecane framework yields triazaspiro[5.5]undecane analogs. Research in this area has led to the development of potent and selective inhibitors of the METTL3 protein complex, which is implicated in various diseases. acs.orgnih.gov A medicinal chemistry optimization of a METTL3 hit compound resulted in a 1,400-fold improvement in potency, with the lead compound exhibiting favorable ADME properties. acs.org
The general synthetic strategy for these compounds starts with the alkylation of 4,4-dimethylpiperidine. acs.org This is followed by a Buchwald–Hartwig coupling and Boc group deprotection to yield secondary amines, which then undergo further reactions to form the target compounds. acs.org Another approach involves a final amide coupling to yield the desired product. acs.org The chemical structure of these analogs often features a triazaspiro[5.5]undecane core, a phenyl ring attached to an imidazole, and various alkyl chains. ontosight.ai
Replacing the carbonyl oxygen at position 3 with a sulfur atom yields 3-thioxo-2,4-diazaspiro[5.5]undecane derivatives. A one-pot synthesis method has been developed for 7,11-diaryl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones. researchgate.net This synthesis involves the reaction of diarylideneacetones with 2-thiobarbituric acid under refluxing conditions in aqueous ethanol (B145695) without a catalyst. researchgate.net The resulting compounds, such as 7,11-bis-(4-chlorophenyl)-3-thioxo-2,4-diaza-spiro[5.5]undecane-1,5,9-trione, have been characterized by their physical and spectral data. researchgate.net
Diverse Substituent Introduction and Functionalization
The functionalization of the 1,8-diazaspiro[5.5]undecane-7-one scaffold through the introduction of various substituents is a key strategy for modulating its chemical and biological properties.
The introduction of aryl groups is a common modification. For example, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized as dual μ-opioid receptor agonists and σ1 receptor antagonists. nih.govacs.orgsci-hub.se In these compounds, substituted pyridyl moieties are often found at position 4. nih.gov Similarly, 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their 3-thioxo analogs have been prepared from diarylideneacetones. researchgate.net The aryl groups in these compounds include 2-methylphenyl, 4-methylphenyl, and 4-chlorophenyl, among others. researchgate.net
The incorporation of fluorine-containing moieties is another area of interest. An example is 3-(fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one, which features a fluoromethyl group. uni.lu
The synthesis of diazaspiro[5.5]undecane systems, which are the core of spirodiamine and spirolactam derivatives, has been achieved through various synthetic routes. A convenient three-step synthesis of 1,7-diazaspiro[5.5]undecane has been described, starting from N-Boc-δ-valerolactam via a Claisen condensation followed by acid-catalyzed decarboxylation and spirocyclization. nih.gov This parent heterocycle can react with various electrophiles to give spirocyclic adducts or tetrahydropyridine (B1245486) derivatives. nih.gov
N-Protected Derivatives, including Cbz-protected Spiro-Compounds
The strategic protection of one or both nitrogen atoms within diazaspirocyclic scaffolds is essential for controlling regioselectivity during synthetic transformations. The carboxybenzyl (Cbz) group is a widely used protecting group in this context due to its stability under various reaction conditions and its facile removal via hydrogenolysis.
Research into diazaspirocyclic scaffolds for applications such as kinase inhibitors has demonstrated versatile synthetic routes involving N-protection. For instance, in the preparation of unsubstituted [5.5]-diazaspirocyclic systems like 1,9-diazaspiro[5.5]undecane, a common strategy involves the initial protection of a precursor amine. researchgate.net A typical procedure involves reacting the appropriate piperidine-based starting material with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like triethylamine (B128534) (NEt₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). researchgate.net This step yields the Cbz-protected intermediate, which can then be carried through several synthetic steps before the Cbz group is removed. Deprotection is commonly achieved using methods like catalytic hydrogenolysis with palladium on carbon (Pd/C) and a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas, or by using strong acidic conditions such as 4M HCl in dioxane. researchgate.netacs.org
A versatile strategy for synthesizing related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives begins with N-Cbz-4-piperidone, highlighting the utility of Cbz-protection from the earliest stages of synthesis. acs.org Similarly, the synthesis of more complex structures like 1,4,9-triazaspiro[5.5]undecan-2-one has utilized Cbz-protected intermediates. In one route, the reduction of a Cbz group was a key step that occurred concurrently with an intramolecular cyclization to form the spirocyclic core. acs.org
The following table summarizes typical conditions for the application and removal of the Cbz protecting group in the synthesis of diazaspiro[5.5]undecane scaffolds and their analogs.
| Transformation | Reagents and Conditions | Scaffold/Precursor | Yield |
| Protection | Cbz-Cl, NEt₃, CH₂Cl₂ | 4-aminopiperidine derivative | 65–82% |
| Deprotection | 4M HCl in dioxane, MeOH, 0–4°C | Cbz-protected diazaspirocycle | 80–100% |
| Deprotection | Pd/C (10% wt), Ammonium formate, iPrOH, 80°C | Cbz-protected amine | N/A |
Bio-inspired and Biologically Relevant Aza-Analogs
The structural motifs found in natural products provide powerful inspiration for the design of novel therapeutic agents. The spirocyclic core of 1,8-diazaspiro[5.5]undecane is related to various alkaloids, and its aza-analogs, particularly those inspired by histrionicotoxin (B1235042), are of significant interest.
Synthesis of Perhydrohistrionicotoxin Aza-Analogs
Histrionicotoxins are a family of neurotoxic alkaloids isolated from the skin of dendrobatid poison frogs, characterized by a 1-azaspiro[5.5]undecane core. Their ability to non-competitively block the nicotinic acetylcholine (B1216132) receptor has made them valuable tools in neuroscience and has spurred the synthesis of numerous analogs, including diaza-variants, to explore structure-activity relationships. clockss.org
The synthesis of aza-analogs of perhydrohistrionicotoxin, the fully saturated parent compound of the histrionicotoxin family, often involves the construction of a diazaspiro[5.5]undecane skeleton. An asymmetric synthesis of a 1,8-diazaspiro[5.5]undecane derivative, which serves as an aza-analog of perhydrohistrionicotoxin, has been developed. researchgate.net This approach utilizes a functionalized α-amino nitrile derived from 2-cyano-6-phenyloxazolopiperidine (B14121631) as a key chiral starting material. The core spirocyclic system is constructed via an iminium ion intermediate, which undergoes an intramolecular nucleophilic alkylation. Two primary strategies have been employed:
Reductive-Cyclization: This method allows for the preparation of nonsubstituted and monosubstituted spiro compounds. researchgate.net
Alkylation-Cyclization: This procedure leads to disubstituted spiro derivatives, including the target aza-analog of perhydrohistrionicotoxin. researchgate.net
These syntheses demonstrate efficient ways to create complex spirocyclic architectures with precise stereochemical control, providing valuable molecules for biological evaluation. clockss.orgresearchgate.net
Design and Synthesis of Novel Natural Product Inspired Spiro Scaffolds
Inspired by the unique three-dimensional structures of bioactive natural products like the histrionicotoxins, researchers have designed and synthesized novel spiro scaffolds for use in drug discovery. acs.orgnih.gov The goal is to create ready-to-use building blocks that can be easily diversified to generate libraries of compounds for biological screening. acs.org
A key design principle involves incorporating multiple points for diversification. For example, novel diazaspiro[5.5]undecane scaffolds have been created containing two amino groups, one of which is protected (e.g., with a Boc group), allowing for selective functionalization at either nitrogen atom through reactions like amide formation or reductive amination. acs.orgnih.gov
Several synthetic strategies are employed to construct these natural product-inspired scaffolds:
Ring-Closing Metathesis (RCM): RCM has proven to be a powerful tool for forming the cyclic systems within spiro compounds. It has been successfully used to synthesize 1,9-diazaspiro[5.5]undecane ring systems. acs.orgnih.gov
Domino Reactions: Facile domino sequences, such as the Pictet–Spengler lactamization, have been used to afford natural product-inspired fused and spiro-heterocyclic scaffolds. rsc.org
Aminoallylation/RCM Sequence: A concise route to nitrogen-containing spirocyclic scaffolds has been developed based on the allylation of imines derived from cyclic ketones, followed by an RCM cyclization step. doi.org
These approaches have led to the successful preparation of various diazaspiro scaffolds on a multi-gram scale, demonstrating the robustness and scalability of the synthetic routes. acs.orgnih.gov The resulting collections of spirocyclic compounds represent a valuable resource for identifying new lead structures in drug discovery programs. rsc.orgdoi.org
Structural Characterization and Spectroscopic/computational Analysis
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 1,8-Diazaspiro[5.5]undecan-7-one and its derivatives. These methods provide valuable insights into the connectivity of atoms and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR Characterization
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound derivatives.
In the ¹H-NMR spectrum of a derivative, specific chemical shifts (δ) and coupling patterns reveal the arrangement of protons. For instance, in one derivative, multiplets observed between δ 1.64-1.70 ppm and δ 1.84-1.87 ppm are assigned to the methylene (B1212753) protons of the piperidine (B6355638) rings. rsc.org A triplet at δ 2.36 ppm corresponds to the protons adjacent to the carbonyl group. rsc.org The number of protons and their splitting patterns provide information about neighboring protons.
The ¹³C-NMR spectrum offers complementary information by showing the chemical environments of the carbon atoms. In a substituted this compound, distinct signals are observed for the spiro carbon, the carbonyl carbon, and the various carbons of the piperidine rings. semanticscholar.org For example, in a synthesized derivative, the spiro carbon (C6) appears at δ 59.1 ppm, while the carbonyl carbon (C9) is observed at δ 207.0 ppm. psu.edu The carbon atoms of the piperidine rings (C7, C8, C10, C11) show signals at δ 48.4, 42.8, 42.8, and 48.4 ppm, respectively. psu.edu
¹H-NMR and ¹³C-NMR Data for a this compound Derivative
| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| Methylene Protons | 1.64-1.70 (m), 1.84-1.87 (m) rsc.org | 42.8 (C8, C10), 48.4 (C7, C11) psu.edu |
| Protons near C=O | 2.36 (t) rsc.org | - |
| Spiro Carbon | - | 59.1 (C6) psu.edu |
| Carbonyl Carbon | - | 207.0 (C9) psu.edu |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, which typically appears around 1712 cm⁻¹. rsc.org The presence of N-H bonds in the piperidine rings gives rise to stretching vibrations in the region of 3200-3400 cm⁻¹. sid.ir Additionally, C-H stretching vibrations of the aliphatic portions of the molecule are observed in the range of 2800-3000 cm⁻¹. rsc.org
Key IR Absorption Bands for a this compound Derivative
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | ~1712 rsc.org |
| Amine (N-H) | Stretching | 3200-3400 sid.ir |
| Alkane (C-H) | Stretching | 2800-3000 rsc.org |
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules like this compound derivatives, as it typically produces the protonated molecular ion [M+H]⁺.
In the ESI-MS spectrum of a substituted this compound, the molecular ion peak can be readily identified. For example, a derivative showed a molecular ion peak at m/z 406 [M]⁺. rsc.org This information is crucial for confirming the molecular formula of the synthesized compound. The fragmentation pattern, although not always detailed in ESI-MS, can provide structural clues if observed.
Advanced Crystallographic Investigations
To obtain a definitive three-dimensional structure of this compound in the solid state, advanced crystallographic techniques are employed.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise arrangement of atoms in a crystalline solid. This technique has been used to characterize derivatives of the diazaspiro[5.5]undecane core. ias.ac.in
For a related compound, 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, single-crystal X-ray analysis revealed a triclinic crystal system with the space group P-1. ias.ac.in The analysis provides accurate bond lengths, bond angles, and torsion angles, confirming the spirocyclic nature of the molecule and the relative stereochemistry of its substituents. ias.ac.in The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds. researchgate.net
Computational and Theoretical Chemistry Studies
Computational and theoretical chemistry studies complement experimental data by providing insights into the electronic structure, stability, and reactivity of this compound.
Density Functional Theory (DFT) calculations are frequently used to optimize the molecular geometry and predict spectroscopic properties. For a related diazaspiro[5.5]undecane derivative, DFT calculations at the B3LYP/6-311G(d,p) level of theory showed good agreement between the optimized structure and the experimental X-ray diffraction data. ias.ac.in Such calculations can also predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra. ias.ac.innih.gov Furthermore, computational methods can be used to explore the potential binding modes of these compounds with biological targets. soton.ac.uk
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has proven to be a powerful tool for predicting the molecular properties of diazaspiro compounds with a high degree of accuracy. nih.govmdpi.comresearchgate.net The B3LYP functional combined with the 6-311G(d,p) basis set is a commonly employed method for these calculations, showing good agreement between theoretical predictions and experimental data. nih.govmdpi.comresearchgate.net
Optimization of Geometrical Parameters and Conformational Analysis
Table 1: Representative Optimized Geometrical Parameters for a Diazaspiro[5.5]undecane Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.38 - 1.47 | |
| C=O | 1.22 - 1.24 | |
| C-C | 1.52 - 1.55 | |
| N-C-O | 118 - 122 | |
| C-N-C | 115 - 120 | |
| C-C-C | 109 - 112 |
Note: The data in this table is illustrative and represents typical ranges found in related diazaspiro structures. Actual values for this compound would require specific calculations.
Prediction of Infrared Vibrational Frequencies
Theoretical calculations of infrared (IR) vibrational frequencies using DFT methods complement experimental FT-IR spectroscopy. nih.govmdpi.com The predicted frequencies, after appropriate scaling, generally show good agreement with the experimental spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.netscience.gov For example, characteristic stretching frequencies for C=O and N-H bonds can be accurately predicted.
Computational Prediction of NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.govias.ac.in These theoretical predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecular structure. nih.govmdpi.com Studies on similar diazaspiro compounds have demonstrated a strong correlation between calculated and experimental chemical shifts. ias.ac.in
Natural Bond Orbital (NBO) Analysis for Electronic Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method used to study the intramolecular charge transfer (ICT) interactions and the delocalization of electron density within a molecule. ias.ac.inwisc.edu This analysis provides insights into the stabilization energies arising from interactions between filled donor and empty acceptor orbitals. ias.ac.in In diazaspiro systems, significant ICT interactions are often observed, such as the delocalization of lone pair electrons from nitrogen atoms to adjacent carbonyl groups (n→π* transitions). ias.ac.in NBO calculations also provide natural atomic charges, which help in understanding the polarity and electrostatic potential of the molecule. nih.govmdpi.com For instance, in related structures, oxygen and nitrogen atoms typically carry significant negative charges. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic absorption spectra of molecules. wikipedia.orgmdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* and π→π*. ias.ac.inresearchgate.net The results from TD-DFT calculations are often in good agreement with experimental UV-Vis spectra. mdpi.comresearchgate.netaps.org These calculations are crucial for understanding the photophysical properties of the compound. researchgate.net
Molecular Dynamics Simulations in Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational tool used to study the dynamic behavior of a ligand interacting with its biological target, such as a protein or receptor, over time. mdpi.comnih.govbiorxiv.org These simulations provide insights into the stability of the ligand-target complex, the binding modes, and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.govbiorxiv.org By analyzing the trajectory of the simulation, researchers can assess the structural stability of the complex through metrics like the root mean square deviation (RMSD). nih.govbiorxiv.org MD simulations are valuable in drug discovery for predicting the binding affinity and mechanism of action of potential drug candidates, including those based on the diazaspiro scaffold. mdpi.comnih.gov For example, simulations have been used to study the interaction of diazaspiro derivatives with targets like the σ1 receptor. mdpi.com
Molecular Docking Studies for Binding Affinity Prediction with Related Systems
Molecular docking is a computational technique extensively utilized to predict the binding orientation and affinity of a ligand to a specific receptor or enzyme. For derivatives of 1,8-diazaspiro[5.5]undecane and structurally related spirocyclic systems, docking studies have been instrumental in elucidating binding modes, rationalizing structure-activity relationships (SAR), and guiding the design of new, more potent and selective compounds. These in silico analyses provide critical insights into the intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that govern ligand recognition and binding.
Dopamine (B1211576) D3 Receptor (D3R) Interactions
Computational docking studies have been employed to understand the binding mechanism of diazaspiro[5.5]undecane derivatives to the dopamine D3 receptor (D3R), a key target in neuropsychiatric disorders. nih.gov For instance, a 3,9-diazaspiro[5.5]undecane derivative was docked into the D3R crystal structure (PDB ID: 3PBL) to elucidate its binding mode. nih.gov Despite the full ligand showing excellent D3R affinity (K_i = 12.0 nM), fragmentation and subsequent docking revealed that the diazaspiro[5.5]undecane synthon itself has a low affinity (K_i > 2.7 μM). nih.gov This suggests that the other parts of the molecule are crucial for high-affinity binding, while the spiro core acts as a central scaffold. Further studies on analogs showed that modifications could enhance D3R selectivity over the D2R, achieving ratios of up to 934. nih.gov
| Compound/Fragment | Target | Binding Affinity (K_i) | D2R/D3R Selectivity Ratio |
| Compound 1 | D3R | 12.0 nM | 905 |
| Compound 30 | D3R | 21.0 nM | 934 |
| Compound 32 | D3R | 3.2 nM | 60 |
| Diazaspiro[5.5]undecane synthon 5a | D3R | > 2.7 µM | N/A |
| Aryl piperazine (B1678402) fragment 5d | D3R | 23.9 nM | N/A |
Table 1: Binding affinities of diazaspiro[5.5]undecane derivatives at the Dopamine D3 Receptor. nih.gov
Chemokine and Opioid Receptor Systems
The versatility of the diazaspiro scaffold is evident in its application to other G-protein coupled receptors (GPCRs).
CC Chemokine Receptor 8 (CCR8): A series of 3,9-diazaspiro[5.5]undecane antagonists were docked into a CCR8 homology model. u-strasbg.fr The docking poses revealed that the positively charged central basic amine of the scaffold is critical for potency. The model showed the amide oxygen of the scaffold forming a hydrogen bond with the hydroxyl group of residue Y3.33. u-strasbg.fr The antagonists were found to occupy two subpockets, making key aromatic interactions with Y1.39, Y3.32, and Y3.33, and hydrophobic contacts with M3.24, Y45.51, M5.43, F6.51, and L6.55. u-strasbg.fr These detailed interaction maps help rationalize the observed SAR and guide efforts to increase selectivity and improve metabolic stability by reducing lipophilicity. u-strasbg.fr
μ-Opioid (μOR) and σ1 Receptors: In the search for safer analgesics, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed as dual μOR agonists and σ1 receptor antagonists. nih.gov Docking simulations indicated that these ligands interact with key residues in the σ1 receptor, including an ionic interaction between the protonated nitrogen of the spiro-piperidine ring and the amino acid residue Glu172. nih.gov This computational insight supported the design of compounds with balanced dual-target profiles, such as compound 15au , which demonstrated potent analgesic activity. acs.org
| Scaffold | Target Receptor(s) | Key Interacting Residues | Type of Interaction |
| 3,9-Diazaspiro[5.5]undecane | CCR8 | Y3.33, Y1.39, Y3.32, M3.24, F6.51 | Hydrogen Bonding, Aromatic, Hydrophobic |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | σ1R | Glu172 | Ionic Interaction |
Table 2: Key molecular interactions of diazaspiro derivatives with GPCR targets identified through docking studies. u-strasbg.frnih.gov
Enzyme Inhibition
Molecular docking has also been pivotal in understanding the inhibition of various enzymes by diazaspiro derivatives.
Glycosidases: Diazaspiro-iminosugars have been evaluated as glycosidase inhibitors. rsc.org Docking studies were performed to explore the inhibition mechanism of α-galactosidase, α-glucosidase, and α-mannosidase. A trihydroxy-1,8-diazaspiro[4.6]undecan-2-one derivative was found to be a potent and selective inhibitor of α-galactosidase (IC50 = 0.029 nM), while a dihydroxy-1,8-diazaspiro[4.5]decan-2-one derivative showed potent inhibition against α-glucosidase. rsc.org The docking models revealed that the energetically stable complexes were stabilized by specific hydrogen bonding and hydrophobic interactions within the enzyme active sites. rsc.org
METTL3: In the development of inhibitors for the enzyme METTL3, docking studies guided the structural evolution from a flexible linear molecule to a rigid 1,4,9-triazaspiro[5.5]undecan-2-one scaffold. acs.org Initial modeling suggested that forming a spirocycle could lock the ligand in a favorable conformation. acs.org Subsequent docking of a spiro-lactam derivative (8 ) predicted that the lactam moiety could form two crucial hydrogen bonds with the side chain amide of Gln550. acs.org This hypothesis was confirmed by crystallography, and the compound exhibited a significant boost in potency (IC50 = 0.037 μM) compared to its ether precursor (7 , IC50 = 0.28 μM), demonstrating the predictive power of docking in rational drug design. acs.org
TYK2/JAK1 Kinases: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent and selective dual TYK2/JAK1 inhibitors. nih.gov Molecular docking simulations were integral to the study, helping to rationalize the structure-activity relationships that led to the discovery of a lead compound (48 ) with excellent potency (IC50 values of 6 nM for TYK2 and 37 nM for JAK1) and over 23-fold selectivity against JAK2. nih.gov
| Compound Scaffold | Target Enzyme | Potency (IC50) | Key Interacting Residue(s) |
| Trihydroxy-1,8-diazaspiro[4.6]undecan-2-one | α-galactosidase | 0.029 nM | N/A |
| 1,4,9-Triazaspiro[5.5]undecan-2-one (8) | METTL3 | 0.037 µM | Gln550 |
| 2,8-Diazaspiro[4.5]decan-1-one (48) | TYK2 | 6 nM | N/A |
| 2,8-Diazaspiro[4.5]decan-1-one (48) | JAK1 | 37 nM | N/A |
Table 3: Potency and key interactions of spirocyclic compounds against various enzymes as elucidated by molecular docking. rsc.orgacs.orgnih.gov
Applications in Organic Synthesis and Medicinal Chemistry Research Excluding Clinical, Dosage, Safety
Utility as Scaffolds for Complex Molecular Architectures
The inherent three-dimensionality of spirocyclic systems offers a distinct advantage over flat, aromatic structures in drug discovery by providing more points of contact for interaction with biological targets, which can lead to higher potency and selectivity. nih.gov
Spirocyclic scaffolds are increasingly utilized in drug discovery to create novel intellectual property and explore new areas of chemical space. nih.gov Inspired by bioactive natural products like the histrionicotoxins, novel spiro scaffolds, including derivatives of diazaspiro[5.5]undecane, have been designed as ready-to-use building blocks for generating libraries of potential drug candidates. epfl.chnih.gov These scaffolds often contain functional groups, such as two amino groups with one being protected, which allows for straightforward chemical modification through methods like amide formation or reductive amination to rapidly produce a diverse set of compounds for screening. epfl.chnih.govresearchgate.net
For instance, the 1,7-dioxa-4,10-diazaspiro[5.5]undecane framework has been identified as an attractive scaffold for compound library assembly, with scalable synthesis routes developed to allow for sequential chemical modifications. nih.gov Similarly, research into soluble epoxide hydrolase (sEH) inhibitors has led to the design of libraries based on the 1-oxa-4,9-diazaspiro[5.5]undecane core to improve properties like bioavailability. scilit.com
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, and rigid scaffolds are crucial for constraining their conformation to enhance receptor binding and stability. Spirocyclic structures, including diazaspirocycles and related spirolactams, serve as excellent precursors for these molecules. acs.orgmdpi.com Their constrained nature helps to mimic specific secondary structures of peptides, such as β-turns. acs.orgresearchgate.net
For example, the conformations observed in certain spirocyclic diamines make them promising candidates for designing β-turn and sheet-like peptidomimetics. researchgate.net The synthesis of peptidomimetics containing a spiro lactam has been shown to successfully mimic a type-II β-turn. acs.org Furthermore, synthetic routes involving ring-rearrangement metathesis have been developed to create spirocyclic systems, such as 1-azaspiro[4.5]decane derivatives, which are noted as potentially useful building blocks for new peptidomimetics. scilit.com
A variety of synthetic strategies have been developed to construct the diazaspiro[5.5]undecane core and related fused or spirocyclic systems. Asymmetric synthesis routes have been established for 1,8-diazaspiro[5.5]undecane derivatives, starting from functionalized piperidine (B6355638) precursors. epfl.chresearchgate.net These methods often involve the in-situ generation of an imine salt followed by an intramolecular nucleophilic alkylation to form the spirocyclic junction. epfl.chresearchgate.net
Ring-closing metathesis (RCM) is another powerful tool, particularly for the synthesis of unsaturated spirocycles like 1,9-diazaspiro[5.5]undecane. researchgate.net This strategy has been successfully used to prepare such scaffolds on a gram scale. epfl.chnih.gov Other methods include intramolecular cyclization of acyl compounds to form spirolactams and domino reactions for the construction of related oxa-diazaspirocycles. nih.govgoogle.com A review of synthetic methods highlights numerous approaches to 1,9-diazaspiro[5.5]undecanes, including those that create fusions with aromatic rings. nih.gov
Investigation in Enzyme Inhibition Studies
The unique spatial arrangement of functional groups on spirocyclic scaffolds makes them attractive for designing enzyme inhibitors that can fit into complex binding pockets.
The enzyme methyltransferase-like 3 (METTL3) is an important target in cancer research, and structure-based drug design has led to the development of potent inhibitors that incorporate spirocyclic scaffolds. enamine.netgoogle.com In the optimization of a series of METTL3 inhibitors, a spirocyclic lactam (1,4,9-triazaspiro[5.5]undecan-2-one) was introduced to rigidify the molecule's structure. researchgate.net This modification was a key feature in a 1400-fold improvement in potency, leading to a lead compound with an IC₅₀ of 5 nM. researchgate.net
The spirocycle's design helps to lock the inhibitor into a favorable binding conformation within the S-adenosyl methionine (SAM) pocket of METTL3. researchgate.netenamine.net For example, an isopropyl-azaspiro-heptane group was found to make favorable interactions within a specific aromatic cage of the enzyme's binding site. enamine.netgoogle.com The crucial role of the lactam's hydrogen bonding capabilities has also been demonstrated, as methylation of the lactam nitrogen resulted in a significant (19-fold) decrease in potency. researchgate.net
| Compound | Core Scaffold Modification | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hit Compound 1 | Initial Hit | 430 | enamine.netgoogle.com |
| Compound 48 | Spiro Scaffold | - | enamine.netgoogle.com |
| Compound 54 | Isopropyl-azaspiro-heptane | 0.054 | enamine.netgoogle.com |
| Compound 10 | Spirocycle Scaffold Optimization | 0.089 | researchgate.net |
| Compound 13 (Lactam) | Spirocycle Scaffold Optimization | - | researchgate.net |
| Lead Compound 22 (UZH2) | Optimized Spirocycle | 0.005 | researchgate.net |
Fibroblast growth factor 2 (FGF2) and its receptors (FGFR) are key players in cellular signaling and are considered important therapeutic targets. researchgate.netnih.gov Research has identified spiro compounds as potential inhibitors of this pathway. A notable example is a novel, non-ATP-competitive FGFR1 inhibitor designated G141, which is identified as a spiro compound. nih.gov In research studies, G141 was shown to decrease the expression of catabolic markers in human articular chondrocytes and reduce proteoglycan loss in cartilage explants. nih.gov
Furthermore, patents have been filed for spirocyclic compounds as inhibitors of the fibroblast growth factor receptor, indicating active research and development in this area. google.com While many studies on FGF2/FGFR inhibitors focus on other chemical classes or computational screening of diverse libraries, the identification of G141 provides direct evidence for the utility of spirocyclic scaffolds in targeting the FGF2 receptor. nih.govresearchgate.netnih.gov
Research into Acetyl-CoA Carboxylase (ACC) Inhibition
The inhibition of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the regulation of fatty acid synthesis and oxidation, is a key strategy in the development of therapeutics for metabolic disorders. researchgate.netnih.gov The diazaspiro[5.5]undecane scaffold is a prominent feature in the design of potent ACC inhibitors.
Researchers have extensively explored derivatives of the closely related 1,9-diazaspiro[5.5]undecan-2-one as dual inhibitors of the two human ACC isoforms, ACC1 and ACC2. nih.gov Structure-activity relationship (SAR) studies on a large library of these compounds revealed that modifications to substituents on the core structure significantly impact inhibitory activity and pharmacokinetic properties. For instance, a study involving 125 pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones demonstrated that while good ACC1 inhibition was often linked to good ACC2 inhibition, the bulkiness of substituents could alter efficacy and metabolic stability. nih.gov
One notable compound from these studies, 1k (a 1,9-diazaspiro[5.5]undecane derivative), showed potent inhibition with IC₅₀ values of 11 nM and 4 nM for human ACC1 and ACC2, respectively. nih.gov However, further development favored compounds with a 4-azaspiro[5.5]-undecane core, which exhibited even greater potency. nih.gov Other related structures, such as spiro-piperidines and spirolactones, have also been investigated as ACC inhibitors, focusing on improving metabolic stability. nih.govnih.gov For example, modifying the spiro-lactone ring of a potent ACC inhibitor led to the development of a spiro-imide derivative with more favorable pharmacokinetic profiles in rats. nih.gov
Table 1: ACC Inhibition by Related Spiro Compounds
| Compound Class | Target(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 1,9-Diazaspiro[5.5]undecan-2-ones | ACC1 / ACC2 | Potent dual inhibition; SAR studies established relationships between substituents and activity/pharmacokinetics. | nih.gov |
| Spiro-piperidines | ACC | Modification of the spiro-lactone ring to a spiro-imide improved metabolic stability and maintained potent inhibition. | nih.gov |
| Spirolactones | ACC2 | Co-crystal structures revealed that two carbonyl groups are essential for potent ACC2 inhibition. | nih.gov |
| Spiropiperidine Lactams | ACC | A streamlined 10-step synthesis was developed for pyrazolo-fused spirolactam cores, enabling the creation of novel ACC inhibitors. | researchgate.netacs.org |
Modulatory Roles in Receptor Research
The rigid, three-dimensional structure of the spiro[5.5]undecane scaffold makes it an ideal template for designing ligands that can interact with high specificity at receptor binding sites.
Dual Mu-Opioid Receptor Agonism and Sigma-1 Receptor Antagonism with Related Spiro Scaffolds
A promising strategy for developing safer and more effective analgesics involves creating compounds that simultaneously act as agonists at the μ-opioid receptor (MOR) and as antagonists at the sigma-1 receptor (S1R). nih.govnih.gov The S1R is considered an endogenous anti-opioid system, and its antagonism can potentiate opioid-induced analgesia. acs.org
Researchers have successfully used a merging strategy to combine the pharmacophores of both targets into a single molecule based on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. nih.govacs.org A versatile synthetic route was developed, allowing for systematic exploration of substitutions at various positions on the spirocyclic core. acs.org This led to the identification of key structural features for optimal dual activity: phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2. nih.gov
One of the most promising compounds from this research, 15au , demonstrated a balanced profile of potent MOR agonism and S1R antagonism. nih.govacs.org In preclinical models, it exhibited strong analgesic effects comparable to oxycodone but with a reduced side-effect profile, notably less constipation. nih.govacs.org This provides strong evidence that dual MOR agonism/S1R antagonism is a viable strategy for creating improved pain therapeutics. nih.gov
Neuropeptide Y (NPY) Y Antagonism Research with Related Spiro Compounds
The Neuropeptide Y (NPY) system, particularly the Y5 receptor subtype, is implicated in the regulation of energy homeostasis and food intake. nih.govcolab.ws Antagonists of the NPY Y5 receptor are therefore of significant interest as potential anti-obesity agents.
Spirocyclic compounds have been a fertile ground for the discovery of NPY Y5 antagonists. nih.gov medicinal chemists have designed and synthesized various spiroindoline urea (B33335) derivatives and investigated their structure-activity relationships. nih.gov One such derivative, compound 3a , displayed high binding affinity for the Y5 receptor and possessed favorable pharmacokinetic properties. nih.gov In animal models, this compound was shown to inhibit food intake induced by a Y5 agonist and to suppress weight gain in diet-induced obese mice. nih.gov Other related spiro scaffolds, including spiropiperidines, have also been explored for their potential as NPY Y5 receptor antagonists. elsevierpure.com
Broader Relevance in Pharmaceutical and Agrochemical Chemistry
The diazaspiro[5.5]undecane framework is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple, unrelated biological targets. nih.gov
General Role as Bioactive Heterocyclic Compounds
The inherent structural and chemical properties of diazaspiro[5.5]undecane derivatives have led to their investigation across a wide range of therapeutic areas. Beyond the specific examples above, these compounds have shown diverse biological activities. nih.govnih.gov
For example, various 1,4-diazaspiro[5.5]undecane-3,5-diones and related 6,9-diazaspiro[4.5]decane-8,10-diones have been synthesized and screened for anticonvulsant properties. mdpi.com Several compounds in this class exhibited potent activity in preclinical models, with some being significantly more potent than reference drugs like Phenobarbital and Ethosuximide. mdpi.com Furthermore, diazaspiro[5.5]-undecane-1,3,5,9-tetraone motifs have been reported to possess a large spectrum of biological properties, including sedative-hypnotic, CNS depressant, antibacterial, and antifungal activities. researchgate.net The scaffold is also found in inhibitors of other important enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in inflammatory diseases. nih.gov
Table 2: Diverse Bioactivities of Diazaspiro[5.5]undecane Scaffolds
| Scaffold | Biological Activity | Target/Application Area | Reference(s) |
|---|---|---|---|
| 1,4-Diazaspiro[5.5]undecane-3,5-diones | Anticonvulsant | Epilepsy | mdpi.com |
| Diazaspiro[5.5]undecane-tetraones | Sedative-hypnotic, CNS depressant, Antimicrobial | CNS disorders, Infectious diseases | researchgate.net |
| 2,8-Diazaspiro[4.5]decan-1-ones | RIPK1 Inhibition | Inflammatory diseases | nih.gov |
| 1,9-Diazaspiro[5.5]undecanes | Various | Obesity, Pain, Cardiovascular disorders | nih.govnih.gov |
Impact and Potential Applications in Pharmaceutical Chemistry and Materials Science
The utility of the diazaspiro[5.5]undecane core extends beyond its direct inclusion in final drug molecules. It often serves as a crucial synthetic intermediate in the construction of more complex pharmaceutical agents. For instance, 1,4-diazaspiro[5.5]undecan-3-one is a key building block used in improved synthetic routes to cyclin-dependent kinase (CDK) inhibitors for the treatment of cancers characterized by abnormal cell proliferation. google.com Its use as a pre-formed piperazinone synthon streamlines the synthesis of complex drug candidates. mdpi.com
In the realm of materials science, while less explored, the parent heterocycle 1,7-diazaspiro[5.5]undecane has been identified as a novel bidentate ligand. researchgate.net It has been shown to form stable complexes with transition metals such as ruthenium(II) and copper(II). researchgate.net This capability suggests potential applications in areas like catalysis, the development of new coordination polymers, or the creation of novel materials with specific electronic or magnetic properties.
Q & A
Q. Methodological validation :
- Enzyme inhibition assays : Fluorescence polarization or SPR (surface plasmon resonance) quantify binding kinetics .
- Molecular docking : Computational models correlate substituent size/position with activity .
Data contradictions (e.g., variable IC50 across studies) may arise from assay conditions (e.g., buffer pH, ATP concentration) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Distinguishes spiro protons (δ 3.1–3.5 ppm) and ketone environments (δ 2.1–2.3 ppm) .
- ¹³C NMR : Confirms carbonyl resonance (δ ~210 ppm) .
- GC-MS : Identifies molecular ion clusters (e.g., m/z 168 for the parent compound) and fragmentation patterns .
- IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Advanced: How can high-throughput screening (HTS) models identify ER stress-inducing activity in diazaspiro compounds?
Answer:
Workflow :
Q. Data interpretation :
- False positives (e.g., apoptosis-induced luciferase suppression) are mitigated by optimizing incubation times (16 hours) .
Advanced: How do researchers resolve discrepancies in reported biological activities of structurally similar diazaspiro compounds?
Answer:
Strategies include :
- Comparative SAR analysis : Testing analogs (e.g., tert-butyl 2,9-diazaspiro carboxylates) under uniform conditions to isolate substituent effects .
- Assay standardization : Using identical cell lines (e.g., HEK293 for ACC) and reagent batches .
- Meta-analysis : Cross-referencing PubChem bioactivity data (e.g., AID 743255) to validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
